2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
This compound features a piperidine core substituted at the 4-position with a cyclopropyl-methyl-aminomethyl group and an amino-ethanone moiety. Its molecular formula is C₁₃H₂₄N₄O, with a molecular weight of 252.36 g/mol (estimated from analogs in ). The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the amino-ethanone moiety provides hydrogen-bonding capacity (HBD = 1, HBA = 3), critical for target interactions .
Properties
IUPAC Name |
2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(11-2-3-11)9-10-4-6-15(7-5-10)12(16)8-13/h10-11H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPOCCTKRESMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151387 | |
| Record name | Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-32-1 | |
| Record name | Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic reactions starting from simple precursors. One of the common routes includes:
Starting Material: : Cyclopropylmethylamine is often used as a starting material.
Intermediate Formation: : The amine undergoes a series of reactions to introduce the piperidine ring and the ethanone group. This involves the use of reagents like piperidine, ethyl chloroacetate, and sodium hydride, under controlled temperature and solvent conditions.
Final Step: : The compound is typically purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Handling of Reagents: : Handling of reagents in large quantities with automated dosing systems.
Controlled Reaction Environment: : Maintaining specific temperatures, pressures, and solvent volumes to optimize the reaction.
High-Efficiency Purification: : Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo several types of chemical reactions, including:
Oxidation: : The amino groups can be oxidized to form nitroso derivatives.
Reduction: : The ketone group can be reduced to form corresponding alcohols.
Substitution: : The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like alkyl halides or acyl chlorides, often in the presence of base catalysts.
Major Products Formed
Oxidation Products: : Nitroso derivatives.
Reduction Products: : Secondary alcohols.
Substitution Products: : N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone finds applications in various domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Used in the study of enzymatic interactions and cellular mechanisms.
Medicine: : Potential therapeutic applications owing to its biological activity; often explored in the context of neurological or psychiatric conditions.
Industry: : Utilized in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These targets often include receptors or enzymes within biological systems, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may relate to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-{[(2-Amino-Ethyl)-Cyclopropyl-Amino]-Methyl}-Piperidin-1-yl)-Ethanone
- Structure: Cyclopropyl-amino-ethyl substituent on piperidine.
- Molecular Formula : C₁₂H₂₃N₃O.
- Key Differences :
- Pharmacological Implications : Enhanced flexibility could improve binding to flexible enzyme pockets but may reduce metabolic stability due to the ethyl group’s susceptibility to oxidation.
2-Amino-1-(2,4-Dimethyl-Piperazin-1-yl)-Ethanone
- Structure : Dimethylpiperazine substituent.
- Molecular Formula : C₈H₁₇N₃O.
- Key Differences :
2-Amino-1-{2-[(Benzyl-Isopropyl-Amino)-Methyl]-Piperidin-1-yl}-Ethanone
- Structure: Bulky benzyl-isopropyl-aminomethyl substituent.
- Molecular Formula : C₁₈H₂₉N₃O.
- Key Differences :
1-[2-(2-Dimethylamino-5-Iodo-Pyrimidin-4-yl)-Piperidin-1-yl]-Ethanone
- Structure: Pyrimidine ring with dimethylamino and iodo substituents.
- Molecular Formula : C₁₃H₂₀IN₅O.
- Key Differences: Iodine atom introduces halogen-bonding capability and significant molecular weight (405.23 g/mol) .
- Pharmacological Implications : Suited for targeting enzymes with halogen-bonding domains (e.g., kinases) but may exhibit higher toxicity due to iodine.
Comparative Analysis Table
| Property | Target Compound | 2.1 (Ethyl-Cyclopropyl) | 2.2 (Dimethylpiperazine) | 2.3 (Benzyl-Isopropyl) | 2.4 (Iodo-Pyrimidine) |
|---|---|---|---|---|---|
| Molecular Formula | C₁₃H₂₄N₄O | C₁₂H₂₃N₃O | C₈H₁₇N₃O | C₁₈H₂₉N₃O | C₁₃H₂₀IN₅O |
| Molecular Weight (g/mol) | 252.36 | 225.33 | 183.24 | 303.44 | 405.23 |
| XLogP3 | ~1.0 | 0.1 | 0.5 | 2.5 (estimated) | 3.2 (estimated) |
| Hydrogen Bonding | HBD = 1, HBA = 3 | HBD = 1, HBA = 3 | HBD = 1, HBA = 4 | HBD = 1, HBA = 3 | HBD = 1, HBA = 4 |
| Key Pharmacological Trait | Metabolic stability | Flexibility | Solubility | Lipophilic binding | Halogen bonding |
Biological Activity
2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, a compound with the molecular formula and a molecular weight of approximately 224.34 g/mol, exhibits significant biological activity primarily through its interactions with neurotransmitter receptors. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, which is crucial for its biological interactions. The structural components include:
- Piperidine Ring : A six-membered saturated ring contributing to receptor binding.
- Amino Group : Enhances solubility and interaction with biological targets.
- Ethanone Functional Group : Involved in the modulation of receptor activity.
Neurotransmitter Receptor Modulation
Research indicates that this compound modulates various neurotransmitter receptors, particularly those involved in neurological processes. This modulation can influence:
- Dopaminergic Pathways : Potential implications for treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic Systems : Possible effects on mood regulation and anxiety disorders.
Ongoing studies aim to elucidate specific molecular targets and the underlying mechanisms through which this compound exerts its effects .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to alter cellular signaling pathways. For example, it has shown promising results in modulating G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes .
Case Studies
A case study involving the administration of this compound to animal models indicated significant changes in behavior associated with anxiety and depression. The study reported:
- Behavioral Tests : Animals exhibited reduced anxiety-like behaviors in elevated plus maze tests.
- Biochemical Analysis : Alterations in neurotransmitter levels were observed, suggesting a mechanism of action through serotonergic and dopaminergic pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-(Cyclopropylmethylamino)piperidin-1-yl)ethanone | Structure | Similar piperidine structure but varies in substituents |
| 4-(Cyclopropylmethylamino)piperidine | Structure | Lacks the ethanone functional group |
| Cyclopropylmethylamine | Structure | Simplest structure lacking piperidine ring |
The unique combination of functional groups in this compound enhances its efficacy as a therapeutic agent compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
